molecular formula C6H13NO2 B12931707 3-(2-Aminopropan-2-yl)oxetan-3-ol

3-(2-Aminopropan-2-yl)oxetan-3-ol

Cat. No.: B12931707
M. Wt: 131.17 g/mol
InChI Key: NLNRVMLFWWLEDM-UHFFFAOYSA-N
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Description

3-(2-Aminopropan-2-yl)oxetan-3-ol is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features an oxetane ring, which is a four-membered cyclic ether, and an amino group attached to a propan-2-yl substituent. The presence of the oxetane ring imparts distinct chemical properties, making it a valuable compound in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminopropan-2-yl)oxetan-3-ol typically involves the formation of the oxetane ring followed by the introduction of the amino group. One common method involves the cyclization of appropriate precursors through intramolecular cyclization reactions. For instance, the cyclization of epoxides with suitable nucleophiles can yield oxetane derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process and subsequent functionalization of the oxetane ring .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminopropan-2-yl)oxetan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxy acids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized oxetane derivatives .

Mechanism of Action

The mechanism of action of 3-(2-Aminopropan-2-yl)oxetan-3-ol involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-Aminopropan-2-yl)oxetan-3-ol include other oxetane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of the oxetane ring and the amino group, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

3-(2-aminopropan-2-yl)oxetan-3-ol

InChI

InChI=1S/C6H13NO2/c1-5(2,7)6(8)3-9-4-6/h8H,3-4,7H2,1-2H3

InChI Key

NLNRVMLFWWLEDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(COC1)O)N

Origin of Product

United States

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